molecular formula C14H12O3 B4047492 Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate

Methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate

Cat. No.: B4047492
M. Wt: 228.24 g/mol
InChI Key: OOJBQCYQQKKNQR-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and esterification can lead to the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: Reduction reactions can convert nitro groups to amines.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
  • Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include quinones, amines, and various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in understanding disease mechanisms .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For example, benzofuran derivatives have shown promise in treating skin diseases like cancer and psoriasis .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: Methyl 1,2-dihydrobenzoebenzofuran-2-carboxylate stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJBQCYQQKKNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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